molecular formula C15H7ClN2O5 B13961768 2-Anthracenecarbonyl chloride, 4-amino-9,10-dihydro-1-nitro-9,10-dioxo- CAS No. 63589-36-6

2-Anthracenecarbonyl chloride, 4-amino-9,10-dihydro-1-nitro-9,10-dioxo-

Cat. No.: B13961768
CAS No.: 63589-36-6
M. Wt: 330.68 g/mol
InChI Key: WQZALXCFYNANEH-UHFFFAOYSA-N
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Description

2-Anthracenecarbonyl chloride, 4-amino-9,10-dihydro-1-nitro-9,10-dioxo- is a complex organic compound that belongs to the anthracene family. This compound is characterized by its unique structure, which includes an anthracene core substituted with a carbonyl chloride group, an amino group, and a nitro group. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anthracenecarbonyl chloride, 4-amino-9,10-dihydro-1-nitro-9,10-dioxo- typically involves multiple steps. One common method starts with the nitration of anthracene to introduce the nitro group. This is followed by the reduction of the nitro group to an amino group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Safety measures are crucial due to the reactive nature of the intermediates and reagents involved .

Chemical Reactions Analysis

Types of Reactions

2-Anthracenecarbonyl chloride, 4-amino-9,10-dihydro-1-nitro-9,10-dioxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various anthracene derivatives with different functional groups, which can be tailored for specific applications in research and industry .

Scientific Research Applications

2-Anthracenecarbonyl chloride, 4-amino-9,10-dihydro-1-nitro-9,10-dioxo- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Anthracenecarbonyl chloride, 4-amino-9,10-dihydro-1-nitro-9,10-dioxo- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of proteins, DNA, and other biomolecules, potentially altering their function and activity. The specific pathways involved depend on the nature of the derivatives and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • 9-(4-Phenyl)anthracene
  • 9-(4-Phenylethynyl)anthracene
  • 9,10-Bis(phenylethynyl)anthracene

Uniqueness

Compared to these similar compounds, 2-Anthracenecarbonyl chloride, 4-amino-9,10-dihydro-1-nitro-9,10-dioxo- is unique due to the presence of the carbonyl chloride, amino, and nitro groups. These functional groups confer distinct reactivity and properties, making it suitable for specific applications that other anthracene derivatives may not be able to fulfill.

Properties

CAS No.

63589-36-6

Molecular Formula

C15H7ClN2O5

Molecular Weight

330.68 g/mol

IUPAC Name

4-amino-1-nitro-9,10-dioxoanthracene-2-carbonyl chloride

InChI

InChI=1S/C15H7ClN2O5/c16-15(21)8-5-9(17)10-11(12(8)18(22)23)14(20)7-4-2-1-3-6(7)13(10)19/h1-5H,17H2

InChI Key

WQZALXCFYNANEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)[N+](=O)[O-])C(=O)Cl)N

Origin of Product

United States

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